

# Technical Support Center: Overcoming Poor Bioavailability of PF-07293893 In Vivo

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## Compound of Interest

Compound Name: PF-07293893

Cat. No.: B15542120

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of **PF-07293893**, a selective AMPK  $\gamma$ 3 activator. While specific preclinical data for **PF-07293893** is not publicly available, this guide draws upon established principles of drug metabolism and formulation science to offer practical solutions for issues commonly encountered with orally administered small molecules.

## Troubleshooting Guides

### Issue 1: Low and Variable Oral Exposure Observed in Pharmacokinetic (PK) Studies

Possible Causes and Troubleshooting Steps:

- **Poor Aqueous Solubility:** **PF-07293893**, like many kinase modulators, may exhibit low solubility in gastrointestinal fluids, leading to dissolution rate-limited absorption.
  - **Solution 1: Particle Size Reduction.** Decreasing the particle size of the active pharmaceutical ingredient (API) can increase the surface area available for dissolution.
  - **Solution 2: Formulation with Solubilizing Excipients.** Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of the compound in the gut.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Solution 3: Amorphous Solid Dispersions (ASDs). Formulating **PF-07293893** as an ASD with a hydrophilic polymer can improve its dissolution rate and extent of absorption.[\[3\]](#)[\[7\]](#)
- High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
  - Solution 1: Co-administration with a CYP450 Inhibitor. In preclinical studies, co-dosing with a known inhibitor of the primary metabolizing enzymes (e.g., ketoconazole for CYP3A4) can help elucidate the contribution of first-pass metabolism. Note: This is an experimental tool and not a clinical strategy.
  - Solution 2: Prodrug Approach. While a significant undertaking, designing a prodrug of **PF-07293893** that is less susceptible to first-pass metabolism and is converted to the active moiety in systemic circulation can be a long-term solution.[\[8\]](#)
- Efflux by Transporters: **PF-07293893** may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
  - Solution 1: In Vitro Transporter Assays. Conduct Caco-2 or MDCK cell-based assays to determine if **PF-07293893** is a substrate for P-gp or other relevant transporters.
  - Solution 2: Co-administration with a P-gp Inhibitor. In preclinical models, co-dosing with a P-gp inhibitor (e.g., verapamil or cyclosporine A) can demonstrate the impact of efflux on oral absorption. Note: This is for investigational purposes only.

## Issue 2: High Inter-Individual Variability in PK Studies

Possible Causes and Troubleshooting Steps:

- Food Effects: The presence of food can significantly and variably impact the absorption of a drug.
  - Solution: Standardized Dosing Conditions. Conduct PK studies in fasted animals to minimize variability. If a food effect is suspected, perform a formal food effect study by dosing in both fasted and fed states.

- pH-Dependent Solubility: The solubility of **PF-07293893** may be dependent on the pH of the gastrointestinal tract, which can vary between individuals.
  - Solution: pH-Modified Formulations. Develop formulations that maintain the drug in a solubilized state across the physiological pH range of the gut. This could involve the use of buffering agents or enteric coatings.

## Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the initial "fundamental ADME issues" mentioned in the development of the AMPK gamma 3 activator program?

Based on common challenges in drug development, the initial lead compounds likely suffered from a combination of poor solubility, high first-pass metabolism, and/or rapid clearance, leading to insufficient oral bioavailability to demonstrate efficacy in vivo. The "creative medicinal chemistry strategy" mentioned in publications likely involved structural modifications to improve these ADME properties, culminating in the selection of **PF-07293893**.[\[17\]](#)

Q2: How can I assess the metabolic stability of **PF-07293893** in my laboratory?

You can perform in vitro metabolic stability assays using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human).[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) These assays measure the rate of disappearance of the parent compound over time and can provide an estimate of its intrinsic clearance.

Q3: What formulation strategies are recommended for preclinical in vivo studies of **PF-07293893**?

For early-stage preclinical studies, simple formulations are often preferred. A common starting point is a solution or suspension in a vehicle containing a solubilizing agent.

Formulation Component	Purpose	Example
Vehicle	Primary liquid carrier	Water, 0.5% Methylcellulose
Solubilizing Agent	To increase drug solubility	Tween 80, PEG 400, Solutol HS 15
Buffering Agent	To control local pH	Citrate buffer, Phosphate buffer

Q4: Are there any known liabilities with AMPK activators that could affect their in vivo disposition?

While specific data for **PF-07293893** is limited, some small molecule kinase activators can be substrates for drug transporters or metabolizing enzymes. It is advisable to characterize the potential for such interactions early in development.

## Experimental Protocols

### Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

- Prepare Reagents:
  - **PF-07293893** stock solution (e.g., 10 mM in DMSO).
  - Liver microsomes (e.g., human, rat) at a final protein concentration of 0.5 mg/mL.
  - NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
  - Phosphate buffer (0.1 M, pH 7.4).
- Incubation:
  - Pre-warm the microsomal suspension and buffer to 37°C.
  - Add **PF-07293893** to the microsomal suspension to a final concentration of 1 µM.

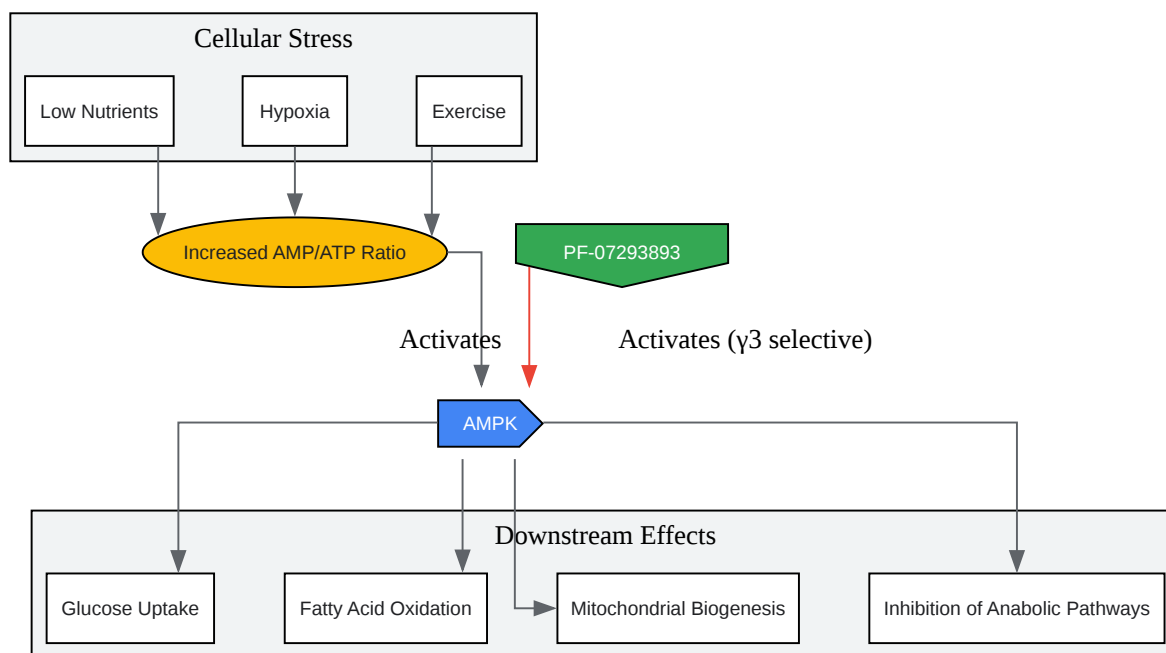
- Initiate the reaction by adding the NADPH regenerating system.
- Time Points:
  - Collect aliquots at 0, 5, 15, 30, and 60 minutes.
- Quenching:
  - Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
- Sample Processing:
  - Centrifuge the samples to precipitate proteins.
  - Analyze the supernatant by LC-MS/MS to quantify the remaining **PF-07293893**.
- Data Analysis:
  - Plot the natural log of the percentage of **PF-07293893** remaining versus time.
  - Calculate the half-life ( $t_{1/2}$ ) and intrinsic clearance (CL<sub>int</sub>).

## Protocol 2: Caco-2 Permeability Assay for Efflux Liability

- Cell Culture:
  - Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a polarized monolayer.
- Transport Buffer:
  - Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution) with appropriate supplements.
- Bidirectional Transport:
  - Apical to Basolateral (A-B): Add **PF-07293893** (e.g., at 10  $\mu$ M) to the apical chamber and collect samples from the basolateral chamber over time.

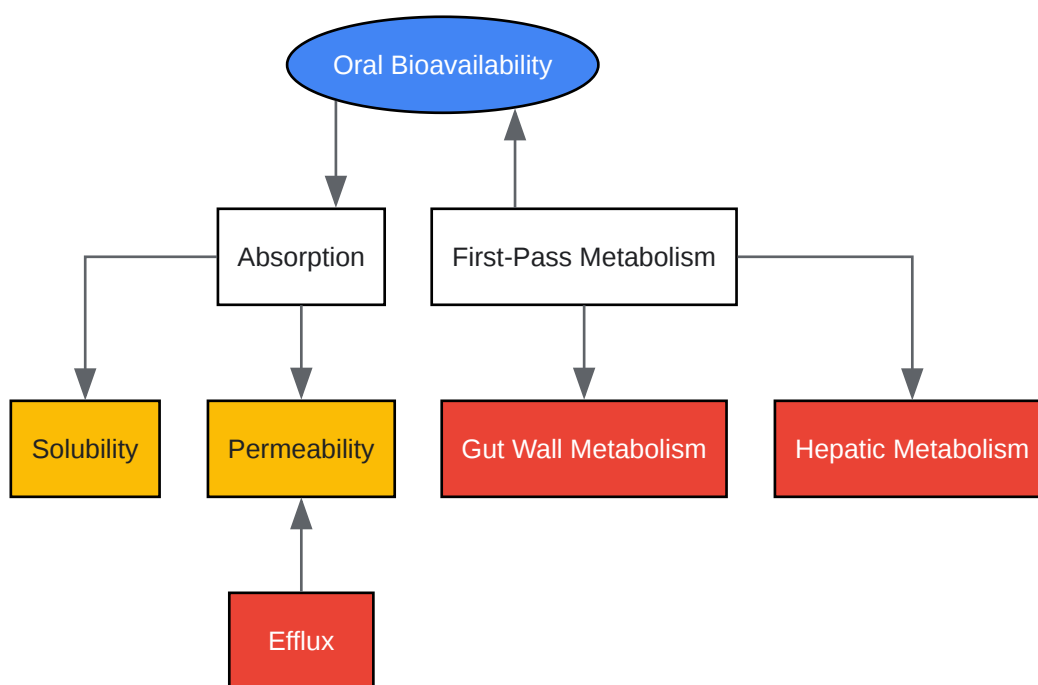
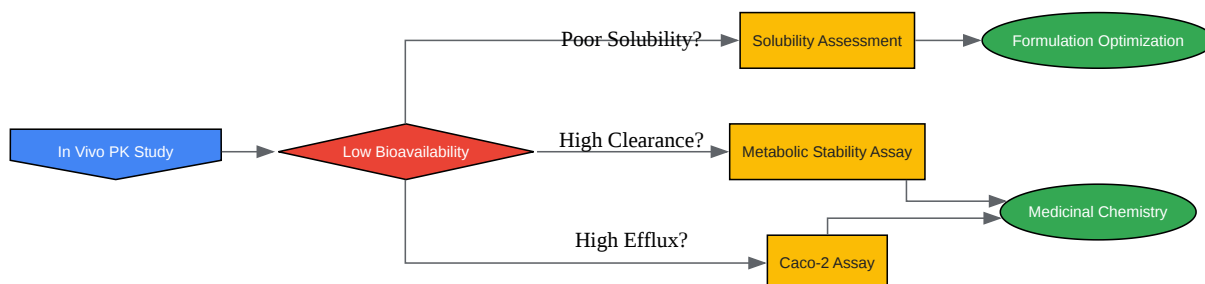
- Basolateral to Apical (B-A): Add **PF-07293893** to the basolateral chamber and collect samples from the apical chamber over time.
- Inhibitor Arm:
  - Repeat the bidirectional transport experiment in the presence of a known P-gp inhibitor (e.g., 100  $\mu$ M verapamil).
- Sample Analysis:
  - Quantify the concentration of **PF-07293893** in the collected samples using LC-MS/MS.
- Data Analysis:
  - Calculate the apparent permeability coefficient ( $P_{app}$ ) for both A-B and B-A directions.
  - An efflux ratio ( $P_{app} \text{ B-A} / P_{app} \text{ A-B}$ ) greater than 2 suggests that the compound is a substrate for an efflux transporter. A reduction in the efflux ratio in the presence of an inhibitor confirms this.

## Visualizations



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Caption: Simplified signaling pathway of AMPK activation by cellular stress and **PF-07293893**.



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